(3z)-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-4-Phenyl-1h-Indole-2,3-Dione 3-Oxime
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Overview
Description
These compounds are characterized by a benzene ring fused to a 1,3-dioxane ring
Preparation Methods
The synthetic routes for (3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenyl-1H-indole-2,3-dione 3-oxime typically involve multi-step organic synthesis. The preparation methods include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-4H-1,3-benzodioxin and 4-phenyl-1H-indole-2,3-dione.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings.
Oxime Formation: The final step involves the formation of the oxime group, which is achieved through the reaction of the indole-dione with hydroxylamine.
Chemical Reactions Analysis
(3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenyl-1H-indole-2,3-dione 3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenyl-1H-indole-2,3-dione 3-oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenyl-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 10 (MAPK10), which plays a role in various cellular processes . The compound’s effects are mediated through its binding to this kinase, leading to modulation of downstream signaling pathways.
Comparison with Similar Compounds
(3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenyl-1H-indole-2,3-dione 3-oxime can be compared with other benzo-1,3-dioxane derivatives and indole-dione compounds. Similar compounds include:
Benzo-1,3-dioxane derivatives: These compounds share the benzodioxane ring structure but differ in their substituents.
Indole-dione compounds: These compounds have the indole-dione core but may lack the oxime group or have different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17FN2O4 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-nitroso-4-phenylindol-2-ol |
InChI |
InChI=1S/C23H17FN2O4/c24-17-9-15(22-16(10-17)12-29-13-30-22)11-26-19-8-4-7-18(14-5-2-1-3-6-14)20(19)21(25-28)23(26)27/h1-10,27H,11-13H2 |
InChI Key |
WUSSFSFZXULXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CN3C4=CC=CC(=C4C(=C3O)N=O)C5=CC=CC=C5)OCO1 |
Origin of Product |
United States |
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